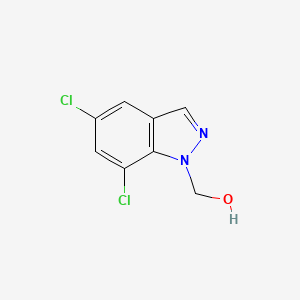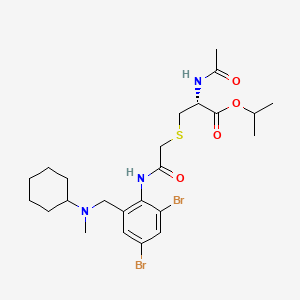
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester is a complex organic compound with a molecular formula of C24H35Br2N3O4S and a molecular weight of 621.50 . This compound is a derivative of alanine, an amino acid, and features a unique structure that includes cyclohexylmethylamino and dibromocarbaniloyl groups.
Preparation Methods
The synthesis of Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester involves multiple steps. The process typically begins with the acetylation of alanine, followed by the introduction of the cyclohexylmethylamino group. The dibromocarbaniloyl group is then added through a series of bromination reactions. The final step involves esterification with isopropyl alcohol under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester has several scientific research applications:
Chemistry: It is used in the study of amino acid modifications and peptide synthesis.
Biology: The compound is utilized in research involving protein interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of specialized polymers and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethylamino group plays a crucial role in binding to the active site of enzymes, while the dibromocarbaniloyl group enhances the compound’s reactivity. The ester group facilitates the compound’s transport across cell membranes, allowing it to exert its effects within the cell .
Comparison with Similar Compounds
Similar compounds include:
Alanine, N-acetyl-3-phenyl-, methyl ester: This compound has a phenyl group instead of the cyclohexylmethylamino group and is used in different biochemical studies.
Alanine, N-acetyl-3-((2-chloro-2-methylpropyl)thio)-, methyl ester: This compound features a chloro-methylpropyl group and is used in various chemical reactions.
Alanine, N-acetyl-3-(((2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)methyl)thio)-, isopropyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity .
Properties
CAS No. |
97290-50-1 |
|---|---|
Molecular Formula |
C24H35Br2N3O4S |
Molecular Weight |
621.4 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C24H35Br2N3O4S/c1-15(2)33-24(32)21(27-16(3)30)13-34-14-22(31)28-23-17(10-18(25)11-20(23)26)12-29(4)19-8-6-5-7-9-19/h10-11,15,19,21H,5-9,12-14H2,1-4H3,(H,27,30)(H,28,31)/t21-/m0/s1 |
InChI Key |
UDIBXERBKGDNAH-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



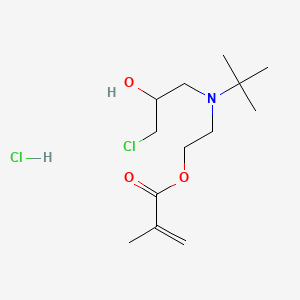
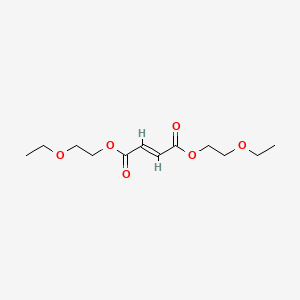
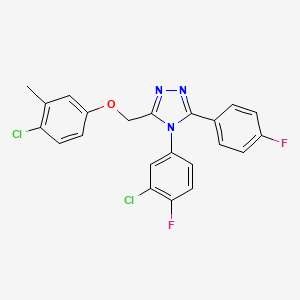
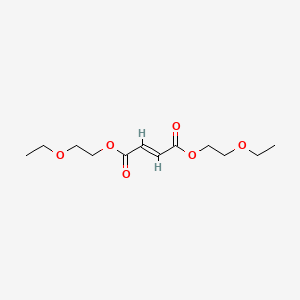
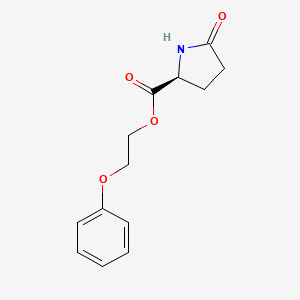
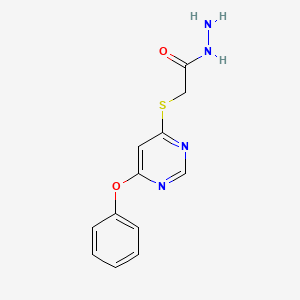
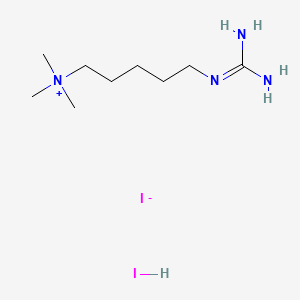
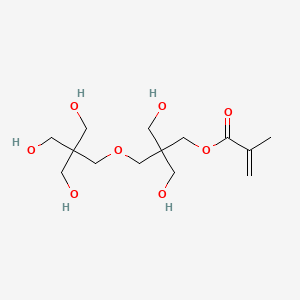


![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
